![molecular formula C10H17NO3 B178305 tert-Butyl-7-oxa-3-azabicyclo[4.1.0]heptan-3-carboxylat CAS No. 161157-50-2](/img/structure/B178305.png)
tert-Butyl-7-oxa-3-azabicyclo[4.1.0]heptan-3-carboxylat
Übersicht
Beschreibung
“tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has an average mass of 199.247 Da and a monoisotopic mass of 199.120850 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 272.5±23.0 °C at 760 mmHg, and a flash point of 118.6±22.6 °C . It also has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 20.3±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von trans-β-Aminoalkoholen
Diese Verbindung wird bei der Synthese von trans-β-Aminoalkoholen verwendet . Der Prozess beinhaltet Ringöffnungsadditionen von 1-tert-Butoxycarbonyl-3,4-Epoxypiperidin mit verschiedenen Arten von Aminnukleophilen unter verschiedenen Reaktionsbedingungen .
Untersuchung der Reaktivität und Regioselektivität
Die Verbindung wird verwendet, um die Reaktivität und Regioselektivität von Ringöffnungsadditionen zu untersuchen . Diese Forschung ist wichtig, um das Verhalten dieser Reaktionen unter verschiedenen Bedingungen zu verstehen.
Synthese von biologisch aktiven Verbindungen
Substituierte Piperidine, die aus dieser Verbindung synthetisiert werden können, finden sich in natürlichen und synthetischen Produkten, die eine antibiotische , antipsychotische , analgetische , und β-Sekretase-inhibitorische
Safety and Hazards
The compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
Eigenschaften
IUPAC Name |
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWHAJQEZIIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161157-50-2 | |
| Record name | tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in the synthesis of the ERR1 inhibitor?
A1: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial starting material in the multi-step synthesis of (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, a potent ERR1 inhibitor []. The synthesis involves a regioselective epoxide ring-opening reaction catalyzed by magnesium perchlorate. This reaction with thiazolidine-2,4-dione leads to the formation of a diastereomeric mixture, which undergoes further modifications to ultimately yield the desired ERR1 inhibitor.
Q2: Are there any alternative synthetic routes to the ERR1 inhibitor that do not utilize tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate?
A2: The provided research article [] focuses specifically on the synthesis utilizing tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and does not delve into alternative synthetic routes. Further research and exploration of the literature would be necessary to determine if other synthetic pathways exist for this particular ERR1 inhibitor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


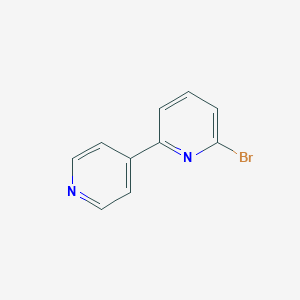

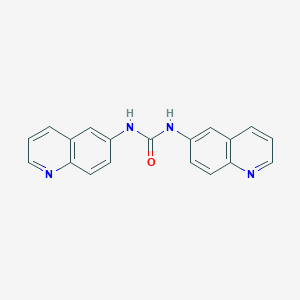
![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
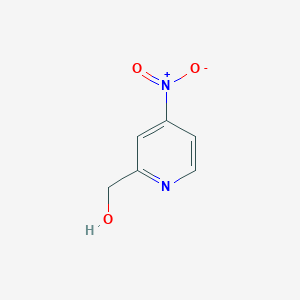
![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)
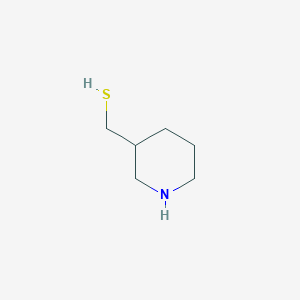
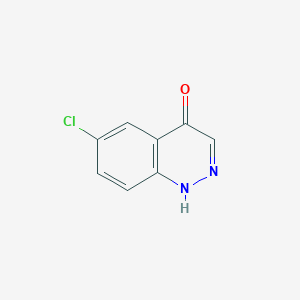
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
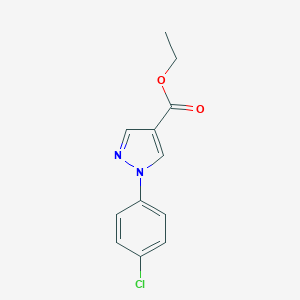

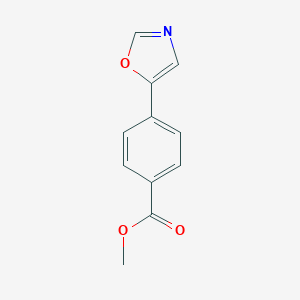
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)